
CPI-169
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CPI-169 R-enantiomer is the R enantiomer of this compound, which is a novel and potent EZH2 inhibitor with IC50 <1 nM(inhibition of the catalytic activity of PRC2); decreases cellular levels of H3K27me3 with an EC50 of 70 nM, and triggers cell cycle arrest and apoptosis in a variety of cell lines. in vitro: this compound, a representative compound from that effort, inhibits the catalytic activity of PRC2 with an IC50 of < 1nM, decreases cellular levels of H3K27me3 with an EC50 of 70 nM, and triggers cell cycle arrest and apoptosis in a variety of cell lines. Importantly, compound treatment triggers a sequence of downstream functional consequences of EZH2 inhibition whereby apoptosis is not induced before ten days of continuous target engagement . in vivo: Administered subcutaneously at 200 mpk twice daily (BID), this compound is well tolerated in mice with no observed toxic effect or body weight loss. In the present study we show that this compound treatment led to tumor growth inhibition (TGI) of an EZH2 mutant KARPAS-422 DLBCL xenograft. The TGI is proportional to the dose administered and to the reduction of the pharmacodynamic marker H3K27me3. The highest dose, 200 mpk, BID led to complete tumor regression. Since CHOP (cyclophosphamide, doxorubicin, vincristine and prednisone) is the standard treatment of advanced DLBCL, we were interested in combining a suboptimal dose of this compound (100 mpk, BID) with a single dose of CHOP in the KARPAS-422 model. After a week of combinatorial treatment the tumors rapidly regressed and became unpalpable. Four weeks after the last dose only a single mouse presented a palpable tumor.
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
1. Diffuse Large B-Cell Lymphoma (DLBCL)
CPI-169 has been extensively studied for its effects on DLBCL, particularly in models with EZH2 mutations. In a study utilizing the KARPAS-422 xenograft model, this compound administration resulted in significant tumor growth inhibition (TGI), correlating with reduced levels of H3K27me3 and increased apoptosis markers such as cleaved-caspase 3 .
Case Study: KARPAS-422 Xenograft Model
Treatment | Dose (mpk) | Tumor Response | Mechanism |
---|---|---|---|
This compound | 200 BID | Complete regression | Inhibition of EZH2 activity leading to apoptosis |
This compound + CHOP | 100 + single dose | Rapid regression | Synergistic effect enhancing apoptosis and reducing proliferation |
2. Hepatocellular Carcinoma (HCC)
Recent studies have indicated that this compound can synergistically enhance the effects of FGFR4 inhibitors in HCC models. The combination treatment led to significant apoptosis in HCC cells and suppressed tumor development both in vitro and in vivo .
Case Study: FGFR4 Inhibition
Treatment Combination | Effect on HCC Development |
---|---|
Roblitinib + this compound | Synergistic apoptosis induction and tumor suppression |
Other Potential Applications
1. Antiviral Activity
this compound has also been investigated for its potential antiviral properties, specifically against SARS-CoV-2. It was found to inhibit the activity of the papain-like protease (PLpro), suggesting a novel application as an antiviral agent .
Case Study: SARS-CoV-2 Inhibition
Compound | Target Enzyme | Binding Mode |
---|---|---|
This compound | PLpro | Competitive with GRL-0617 |
2. Skin Disorders
In dermatological applications, this compound has been shown to effectively block keratinocyte hyperproliferation, indicating potential use in treating skin conditions driven by aberrant EZH2 activity .
Eigenschaften
Molekularformel |
C27H36N4O5S |
---|---|
Molekulargewicht |
528.66 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.